Butylat
Overview
Description
Butylate is a thiocarbamate herbicide.
Scientific Research Applications
Microbiology and Biotechnology
Butylate, also known as Butylat, plays a significant role in the field of microbiology and biotechnology. It is produced by butyrate-producing bacteria, which are an important part of the intestinal tract flora . The resulting butyric acid is essential for maintaining host intestinal health, regulating the immune system, and influencing energy metabolism . Researchers have developed functional gene primers to identify a wider diversity of butyrate-producing bacteria .
Gut Health and Immune System Regulation
Butyrate is synthesized in the gut and performs most of its functions there . It has been found to be crucial for maintaining intestinal health and regulating the immune system . For instance, it has been observed that the abundance of butyrate-producing bacteria can influence the degree of humoral immunity generated by vaccination .
Energy Metabolism
Butyrate also plays a role in energy metabolism . It is involved in various metabolic pathways and can influence energy homeostasis .
Treatment of Diseases
Butyrate-producing bacteria are important probiotics that play a notable role in preventing and treating a variety of diseases . For example, it has been found that butyrate is an important anti-inflammatory factor in the treatment of COVID-19 infections .
Cardiovascular Diseases
Butyrate, a bacterial metabolite, has been proposed to have new roles in the pathology and treatment of cardiovascular diseases (CVD) . It exhibits a broad range of pharmacological activities, including being a microbiome modulator, anti-inflammatory, anti-obesity, metabolic pathways regulator, anti-angiogenesis, and antioxidant .
Epigenetic Effects
Butyrate has been found to have epigenetic effects . A new field of application of butyrate is in ischemic stroke, where it seems to have long-term beneficial effects after ischemic injury .
properties
IUPAC Name |
S-ethyl N,N-bis(2-methylpropyl)carbamothioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NOS/c1-6-14-11(13)12(7-9(2)3)8-10(4)5/h9-10H,6-8H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTAFVWTTFSTOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(=O)N(CC(C)C)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023936 | |
Record name | Butylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7023936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear liquid; Insoluble in water (45 mg/L at 25 deg C); [Merck Index] Technical product is amber liquid; [HSDB] Colorless liquid; Insoluble in water; [MSDSonline] | |
Record name | Butylate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4040 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
137.5-138 °C at 21 mm Hg, BP: 138 °C at 21 mm Hg, BP: 310 °C at 10 mm Hg. Hydrolysis rate: 1.1X10-3/day at 25 °C, pH 5-9 | |
Record name | Butylate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1714 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
240 °F (116 °C) - closed cup | |
Record name | Butylate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1714 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 45 mg/L at 22 °C, In water, 36 mg/L at 20 °C, Miscible with common organic solvents, e.g. acetone, ethanol, xylene, methyl isobutyl ketone, kerosene, Miscible with 4-methylpentan-2-one | |
Record name | Butylate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1714 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.9402 at 25 °C | |
Record name | Butylate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1714 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0013 [mmHg], 1.29X10-2 mm Hg (1.73X10+3 mPa) at 25 °C | |
Record name | Butylate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4040 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Butylate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1714 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Inhibition of lipid synthesis- not ACCase inhibition. | |
Record name | Butylate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1714 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Butylate | |
Color/Form |
Colorless liquid, Clear amber-to-yellow liquid | |
CAS RN |
2008-41-5 | |
Record name | Butylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2008-41-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butylate [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002008415 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbamothioic acid, N,N-bis(2-methylpropyl)-, S-ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7023936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.289 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUTYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U78PG73G7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Butylate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1714 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Which weed species are generally susceptible to Butylate?
A1: Research indicates that Butylate effectively controls various weed species, including barnyardgrass (Echinochloa crus-galli), giant foxtail (Setaria faberi), green foxtail (Setaria viridis), robust-purple foxtail (Setaria viridis var. robusta-purpurea), and yellow foxtail (Setaria lutescens). []
Q2: How does Butylate's effectiveness relate to seed size in certain grasses?
A2: Studies have shown a correlation between grass seed size and susceptibility to Butylate. Grasses with larger seeds tend to be less susceptible. []
Q3: Is Butylate effective against nutgrass (Cyperus rotundus L.)?
A3: Research suggests that soil-incorporated Butylate has minimal impact on nutgrass shoot numbers and tuber germination. Other herbicides like MSMA, 2,4-D, glyphosate, and cyperquat demonstrated greater efficacy in controlling nutgrass. []
Q4: Can Butylate be used to manipulate weed emergence for management purposes?
A4: While some studies explored Butylate for stimulating weed emergence, the results were inconsistent. Sodium azide proved to be a more reliable stimulant for this purpose. The effectiveness of such treatments depends on application rate, season, and post-treatment environment. []
Q5: Does Butylate impact hard seeds (impermeable) of velvetleaf (Abutilon theophrasti)?
A5: Butylate, even in gaseous form, showed no significant effect on the number or viability of hard velvetleaf seeds. This suggests that the hard seed coat effectively prevents Butylate penetration. []
Q6: Can Butylate be detoxified in corn (Zea mays L.)?
A6: Yes, NN-Diallyl-αα-dichloroacetamide (R-25788) acts as an effective antidote, significantly reducing Butylate injury in corn. []
Q7: Is there information on Butylate's material compatibility and stability under various conditions?
A7: The provided research papers did not focus on material compatibility and stability of Butylate in detail.
Q8: Can Butylate be used in controlled-release formulations?
A9: Research shows that non-chemically modified pearl cornstarch can be used as a controlled-release matrix for Butylate. The release rate can be controlled by varying factors like steam-jet cooking temperature and starch concentration during encapsulation, the amount of Butylate incorporated, and the drying method. []
Q9: What analytical methods were used to study Butylate in the provided research?
A9: The research papers primarily relied on controlled greenhouse and field trials to evaluate Butylate's herbicidal efficacy on various plant species. They did not focus on specific analytical techniques for Butylate quantification or characterization.
Q10: Did the research discuss Butylate's environmental impact and degradation?
A10: While the research papers did not explicitly address Butylate's environmental impact, they highlighted its effect on various plant species, indicating its potential ecological implications.
Q11: Does the research mention alternatives to Butylate for weed control?
A12: Yes, the research mentioned alternative herbicides for specific weed species. For instance, MSMA, 2,4-D, glyphosate, and cyperquat showed better efficacy against nutgrass compared to Butylate. []
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